molecular formula C11H14INO B7830081 Propanamide, N-(4-iodophenyl)-2,2-dimethyl- CAS No. 70298-87-2

Propanamide, N-(4-iodophenyl)-2,2-dimethyl-

Cat. No.: B7830081
CAS No.: 70298-87-2
M. Wt: 303.14 g/mol
InChI Key: DNFTZRCMTOLUMU-UHFFFAOYSA-N
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Description

Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide moiety with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- typically involves the amidation of a carboxylic acid with an amine. One common method is the direct condensation of a carboxylic acid with aniline derivatives in the presence of a catalyst. For example, the use of Candida antarctica lipase B (CAL-B) as a biodegradable catalyst has been reported for the amidation of non-activated carboxylic acids with anilines . The reaction is performed in heptane at 80°C for 72 hours, yielding the desired amide with moderate to excellent yields.

Industrial Production Methods

In an industrial setting, the production of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- may involve more scalable and efficient methods. One such method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions are typically mild and environmentally benign, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-iodophenyl)-2,2-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Propanamide, N-(4-iodophenyl)-2,2-dimethyl- has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a potential candidate for drug design and discovery.

    Industry: The compound is used in the production of polymers, detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The iodine atom on the phenyl ring can participate in halogen bonding interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. Additionally, the amide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is unique due to its specific structural features, including the presence of two methyl groups at the alpha position and the iodine atom on the phenyl ring

Properties

IUPAC Name

N-(4-iodophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFTZRCMTOLUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403921
Record name Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70298-87-2
Record name Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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